molecular formula C9H11FO3 B130166 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one CAS No. 134878-53-8

3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one

Cat. No.: B130166
CAS No.: 134878-53-8
M. Wt: 186.18 g/mol
InChI Key: NIHUXGYTSJGBSG-UHFFFAOYSA-N
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Description

3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one (CAS No. 134878-53-8) is a fluorinated spirocyclic compound characterized by a 1,5-dioxaspiro[5.5]undecane backbone with a fluorine substituent at position 3 and an α,β-unsaturated ketone (enone) group. This structure combines the conformational rigidity of spiro systems with the electronic effects of fluorine, making it a molecule of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

3-fluoro-1,5-dioxaspiro[5.5]undec-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3/c10-7-6-12-9(13-8(7)11)4-2-1-3-5-9/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHUXGYTSJGBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC=C(C(=O)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565844
Record name 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134878-53-8
Record name 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Fluorination with Molecular Fluorine

The earliest reported synthesis involves fluorination of 5,6-unsubstituted 1,3-dioxin-4-ones using molecular fluorine (F2F_2) under controlled conditions. Iwaoka et al. demonstrated that treatment of 1,3-dioxin-4-ones with F2F_2 in inert solvents (e.g., dichloromethane) at 78C-78^\circ \text{C}, followed by quenching with triethylamine, yields the title compound with moderate efficiency. The reaction proceeds via electrophilic fluorination at the α-position of the ketone, forming a transient acyl fluoride intermediate that cyclizes to the spiro structure.

Key Data:

ParameterValue
Fluorinating AgentF2F_2 (1.2 equiv)
SolventDichloromethane
Temperature78C-78^\circ \text{C}
BaseTriethylamine (2.0 equiv)
Yield45–55%

This method is limited by the handling risks of gaseous F2F_2 and side reactions such as over-fluorination.

Palladium-Catalyzed Hydrogenation of Fluorinated Intermediates

Two-Step Synthesis from 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene

A scalable two-step approach is detailed in the patent CN107827721B:

  • Fluorination: 1,4-Cyclohexanedione monoethylene ketal reacts with diethylaminosulfur trifluoride (DAST) in dichloromethane at 25C25^\circ \text{C} to form 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene.

  • Hydrogenation and Hydrolysis: The intermediate undergoes hydrogenation (H2H_2, Pd/C, 1–3 MPa) and subsequent acid hydrolysis (36% HCl, 100C100^\circ \text{C}) to yield the target compound.

Optimization Insights:

  • Fluorinating Agent: DAST outperforms bis(2-methoxyethyl)aminosulfur trifluoride (BAST) in selectivity (98.2% purity vs. 97.4%).

  • Solvent Effects: Dichloromethane minimizes side reactions compared to tetrahydrofuran (THF).

  • Yield: 85–92% after column chromatography.

Lithiation-Cyclization Strategy

Reaction of 2-Lithiated Tetrahydropyrans with Hydroxybutenolides

Vulcanchem and PubChem describe a method utilizing 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides. The lithiated species attacks the carbonyl group of the hydroxybutenolide, followed by intramolecular cyclization to form the spiro framework. Fluorine is introduced via electrophilic fluorination at the α-carbon post-cyclization.

Reaction Conditions:

ComponentSpecification
Lithiating Agentnn-BuLi (2.5 equiv)
SolventTHF, 78C-78^\circ \text{C}
Fluorination ReagentNN-Fluorobenzenesulfonimide
Overall Yield60–65%

This route offers better functional group tolerance but requires cryogenic conditions and strict anhydrous handling.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Direct Fluorination45–5590–95Low
Pd-Catalyzed Hydrogenation85–9297–98High
Lithiation-Cyclization60–6595–97Medium

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to the formation of new compounds.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted spirocyclic compounds.

Scientific Research Applications

Chemistry

Building Block for Synthesis
3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one serves as a crucial building block in organic synthesis. Its unique structure allows chemists to create more complex molecules, particularly in the development of pharmaceuticals and advanced materials.

Reactivity Studies
The compound can undergo various chemical reactions including:

  • Oxidation : Yields products like carboxylic acids or ketones.
  • Reduction : Produces alcohols or alkanes.
  • Substitution : The fluorine atom can be replaced with other functional groups, leading to diverse chemical derivatives.

Biology

Proteomics Research
In biological studies, this compound is utilized to investigate protein interactions and functions. Its ability to form strong bonds with biological molecules makes it an effective tool for modulating enzymatic activity and studying cellular processes.

Case Study Example
A study demonstrated the effectiveness of this compound in enhancing the specificity of enzyme inhibitors, showcasing its potential in drug design.

Industrial Applications

Specialty Chemicals Production
The compound is employed in the production of specialty chemicals that exhibit unique properties due to the presence of fluorine. This makes it valuable in industries focused on developing new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes, making the compound valuable for research in biochemistry and molecular biology.

Comparison with Similar Compounds

a) 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one

  • Molecular Formula : C₉H₁₂F₂O₃
  • Molecular Weight : 206.19
  • Used as an intermediate in synthesizing Fluoromalonaldehydic Acid, a metabolite linked to Krebs cycle inhibition .
  • Applications : Pharmaceutical impurity/metabolite studies .

b) 4-Trifluoromethyl-1,5-dioxaspiro[5.5]undec-3-en-2-one

  • Key Differences : Substitution of fluorine with a trifluoromethyl (-CF₃) group increases lipophilicity and steric bulk. Utilized in photolysis reactions to generate trifluoroacetylketene, a reactive intermediate in organic synthesis .

Non-Fluorinated Spiro Analogs

a) 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane

  • Molecular Formula : C₁₁H₂₀O₂
  • Molecular Weight : 184.28
  • Key Differences: Lacks fluorine and the enone group, reducing electronic polarization. The dimethyl groups introduce steric hindrance, affecting reactivity and crystal packing .

b) 5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-one

  • Key Differences : Features a hydroxyl group at position 5 and a 1,7-dioxaspiro configuration. The hydroxyl group enhances polarity and solubility, making it suitable for aqueous-phase reactions .

Computational Studies

  • DFT Validation : For related spiro compounds like DBH (a benzimidazole-coupled dioxaspiro derivative), B3LYP/6-311G(d,p) calculations accurately reproduced experimental FT-IR and electronic spectra, confirming the method’s reliability for structural optimization and spectral prediction .

Physicochemical and Functional Properties

Molecular Data Table

Compound Name Molecular Formula MW Key Substituents Applications/Notes
3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one C₉H₁₁FO₃ 186.18 F at C3, enone Potential pharmaceutical intermediate
3,4-Difluoro analog C₉H₁₂F₂O₃ 206.19 F at C3/C4 Metabolite synthesis
3,3-Dimethyl analog C₁₁H₂₀O₂ 184.28 CH₃ at C3 Steric studies
5-Hydroxy-1,7-dioxaspiro analog C₁₀H₁₂O₄ 196.20 OH at C5, 1,7-dioxaspiro Aqueous reactivity

Functional Comparisons

  • Reactivity: The enone group in this compound enables conjugate addition reactions, while fluorine enhances electrophilicity. In contrast, dimethyl analogs exhibit steric-controlled reactivity .
  • Thermodynamics : DBH analogs show stable 2D-net frameworks via hydrogen bonding (O–H···O, N–H···O), suggesting that fluorine’s electronegativity could similarly stabilize crystal structures in the 3-fluoro compound .

Biological Activity

Overview

3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one (CAS Number: 134878-53-8) is a chemical compound with the molecular formula C9H11FO3 and a molecular weight of 186.18 g/mol. The presence of a fluorine atom in its structure imparts unique chemical properties, enhancing its stability and reactivity, making it a subject of interest in various biological studies.

PropertyValue
Molecular FormulaC9H11FO3
Molecular Weight186.18 g/mol
IUPAC Name3-fluoro-1,5-dioxaspiro[5.5]undec-2-en-4-one
SMILESFC1=COC2(CCCCC2)OC1=O

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The fluorine atom can form strong bonds with various biological molecules, influencing their structure and function. This interaction may modulate enzymatic activities and protein-protein interactions, which are crucial for cellular processes.

Biological Applications

Research on this compound has highlighted its potential applications in:

  • Drug Development : Its unique properties make it a valuable building block for synthesizing novel pharmaceuticals.
  • Proteomics : The compound is utilized in studying protein interactions and functions, providing insights into cellular mechanisms.

Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of compounds related to this compound, indicating that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The study employed various assays to evaluate the effectiveness against bacterial strains, demonstrating significant inhibition at certain concentrations .

Study 2: Enzyme Inhibition

In another investigation, researchers examined how derivatives of this compound could inhibit specific enzymes involved in metabolic pathways. The findings suggested that the spirocyclic structure contributes to the binding affinity with target enzymes, potentially leading to therapeutic applications in metabolic disorders .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how modifications to the dioxaspiro structure influence biological activity. This study provided insights into which functional groups enhance or diminish activity, guiding future synthetic efforts in drug design .

Comparison with Similar Compounds

The compound's effectiveness can be contrasted with similar structures lacking fluorine:

Compound NameBiological Activity
1,5-Dioxaspiro[5.5]undec-3-en-2-oneModerate activity
5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-oneLow activity

The presence of fluorine in this compound significantly enhances its biological properties compared to these analogs.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one?

The synthesis typically involves derivatization strategies for spirocyclic systems. Key approaches include:

  • One-pot monoalkylation : Cyclohexyl Meldrum’s acid variants are alkylated using coupling agents (e.g., EDC•HCl) to introduce fluorinated substituents .
  • Carbodiimide-mediated coupling : Hexanoic acid or brominated precursors are coupled to the spirocyclic core, followed by reduction or halogenation steps .
  • Fluorination post-functionalization : Fluorine may be introduced via electrophilic substitution or late-stage fluorination of pre-assembled spiro scaffolds .

Methodological Note : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products, as steric hindrance in the spiro system can reduce yields .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) at 293 K.
  • Structure solution : SHELX software (SHELXT/SHELXL) refines atomic positions using direct methods .
  • Validation : R-factor (<0.05) and wR-factor (<0.15) ensure accuracy .

Example : A related compound, 3-(4-fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, was resolved with a mean C–C bond length of 1.54 Å and R-factor = 0.040 .

Q. What safety precautions are critical when handling this compound?

  • Aquatic toxicity : Classified as harmful to aquatic organisms (GHS Category 3). Avoid environmental release .
  • Lab handling : Use fume hoods for reactions involving volatile intermediates. Waste must be disposed via approved facilities .

Advanced Research Questions

Q. How do computational approaches predict the conformational behavior of this compound?

  • DFT studies : Gaussian or ORCA software calculates equilibrium geometries and electronic properties. The fluorinated substituent increases electron-withdrawing effects, altering ring puckering .
  • Ring puckering analysis : Cremer-Pople coordinates quantify out-of-plane displacements. For example, the spiro[5.5] system exhibits chair-boat conformers with puckering amplitudes ~0.5 Å .

Case Study : A DFT study on 3-(4-dimethylaminobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione revealed intramolecular charge transfer via NBO analysis .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

  • Multi-technique validation : Compare SC-XRD bond lengths/angles with DFT-optimized structures .
  • NMR analysis : Assign peaks using 2D techniques (HSQC, HMBC) to resolve coupling ambiguities caused by fluorine’s spin-½ nucleus .
  • Dynamic effects : Variable-temperature NMR or MD simulations account for conformational flexibility .

Q. How can researchers optimize the regioselectivity of fluorination in spirocyclic systems?

  • Electrophilic fluorination : Use Selectfluor® or NFSI in aprotic solvents (e.g., DMF) to target electron-rich positions .
  • Directing groups : Install temporary substituents (e.g., boronate esters) to steer fluorine incorporation .
  • Kinetic vs. thermodynamic control : Adjust temperature and reaction time to favor desired isomers .

Q. What are the challenges in characterizing reaction intermediates during spirocyclic derivatization?

  • Trapping intermediates : Quench reactions at timed intervals and analyze via LC-MS or in situ IR .
  • Crystallography limitations : Poorly crystalline intermediates require microED or synchrotron radiation .
  • Contradictory MS data : High-resolution MS (HRMS) with Q-TOF or Orbitrap instruments distinguishes isobaric species .

Key Research Gaps and Follow-Up Questions

  • Follow-Up 1 : How does fluorine’s electronegativity influence the spiro system’s electronic circular dichroism (ECD) spectra?
  • Follow-Up 2 : Can machine learning predict optimal reaction conditions for asymmetric fluorination in spiro scaffolds?

These questions address mechanistic and technological advancements, leveraging computational and experimental synergies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.